![molecular formula C14H10ClN3O3 B14803872 2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H10ClN3O3 and a molecular weight of 303.7 g/mol . This compound is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with chloro and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.
Chemical Reactions Analysis
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Condensation: The benzylideneamino group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial nucleic acid and protein synthesis . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
2-[(2-chloro-5-nitrobenzylidene)amino]benzamide can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzamide: This compound lacks the benzylideneamino group and has different chemical properties and applications.
2-chloro-5-nitrobenzaldehyde: This compound is a precursor in the synthesis of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide and has distinct reactivity due to the presence of the aldehyde group.
Benzamide derivatives: Various benzamide derivatives with different substituents exhibit a range of biological activities and chemical properties.
The uniqueness of 2-[(2-chloro-5-nitrobenzylidene)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H10ClN3O3 |
|---|---|
Molecular Weight |
303.70 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-6-5-10(18(20)21)7-9(12)8-17-13-4-2-1-3-11(13)14(16)19/h1-8H,(H2,16,19) |
InChI Key |
YDQSRGKTWQZRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
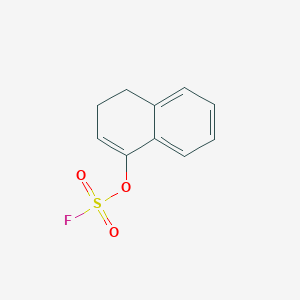
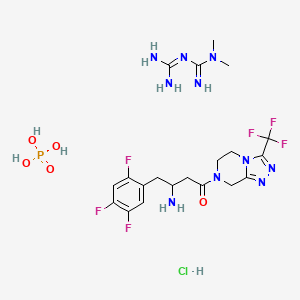
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)

![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
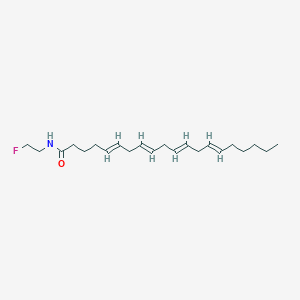
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
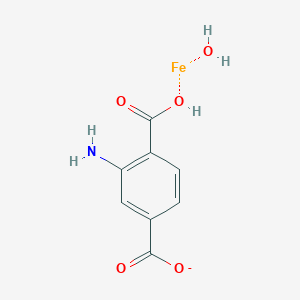
![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
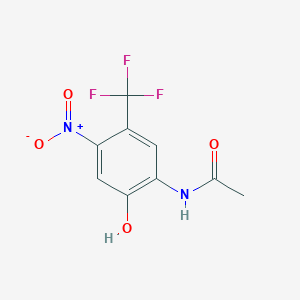
![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)
